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3H-Phenoxazin-3-one, 7-(alpha-D-glucopyranosyloxy)-

HTS assay interference fluorescence wavelength false-positive reduction

Res-α-Glc is the only resorufin-based substrate specifically hydrolyzed by α-glucosidase (GAA). Its red-shifted resorufin product (Ex/Em ~571/584 nm) eliminates blue-wavelength interference from fluorescent libraries, directly solving the false-positive problem of 4MU-α-Glc in HTS. The low pKa (~5.8) enables continuous kinetic monitoring without stop solution. Validated in 1536-well format (Z'=0.87) for >100K compounds/day screens and patient-cell-based chaperone assays. Procure this non-substitutable α-anomer for confirmatory screening of Pompe disease and type II diabetes targets.

Molecular Formula C18H17NO8
Molecular Weight 375.33
CAS No. 136565-96-3
Cat. No. B600687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3H-Phenoxazin-3-one, 7-(alpha-D-glucopyranosyloxy)-
CAS136565-96-3
Molecular FormulaC18H17NO8
Molecular Weight375.33
Structural Identifiers
SMILESC1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC4=CC(=O)C=CC4=N2
InChIInChI=1S/C18H17NO8/c20-7-14-15(22)16(23)17(24)18(27-14)25-9-2-4-11-13(6-9)26-12-5-8(21)1-3-10(12)19-11/h1-6,14-18,20,22-24H,7H2/t14-,15-,16+,17-,18+/m1/s1
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Resorufin α-D-Glucopyranoside (CAS 136565-96-3): Fluorogenic α-Glucosidase Substrate for HTS Procurement


3H-Phenoxazin-3-one, 7-(α-D-glucopyranosyloxy)- (commonly named Resorufin α-D-glucopyranoside or Res-α-Glc) is a synthetic fluorogenic substrate designed for the specific detection and quantification of α-glucosidase (GAA, EC 3.2.1.20) activity [1]. Belonging to the phenoxazinone class, this compound remains non-fluorescent until enzymatic hydrolysis of the α-glycosidic bond releases the highly fluorescent reporter molecule resorufin (Ex/Em ~571/590 nm) [1][2]. Its primary utility lies in biochemical assay development, particularly for high-throughput screening (HTS) of α-glucosidase inhibitors and activators, with direct translational relevance to Pompe disease drug discovery and type II diabetes research [1].

Why Resorufin α-D-Glucopyranoside Cannot Be Replaced by Generic α-Glucosidase Substrates


α-Glucosidase activity assays have historically relied on substrates such as 4-methylumbelliferyl-α-D-glucopyranoside (4MU-α-Glc) and p-nitrophenyl-α-D-glucopyranoside (pNP-α-Glc). However, 4MU-α-Glc produces a blue-fluorescent product (4-methylumbelliferone, peak ~440 nm) that overlaps with the intrinsic fluorescence of many small-molecule libraries, leading to false positives in HTS [1]. The chromogenic substrate pNP-α-Glc offers lower sensitivity and lacks the dynamic range required for miniaturized screening [2]. Critically, the resorufin scaffold itself exhibits anomeric specificity: the β-anomer (Resorufin β-D-glucopyranoside, CAS 101490-85-1) is hydrolyzed by β-glucosidases and β-glucocerebrosidases, not by α-glucosidase, making the α-anomer the only resorufin-based option for GAA-targeted assays . Substituting the α-anomer with the β-anomer, or with non-resorufin substrates, would fundamentally alter the enzyme specificity, detection wavelength, and assay compatibility—rendering generic substitution scientifically invalid.

Quantitative Differentiation of Resorufin α-D-Glucopyranoside vs. 4MU-α-Glc and Other Comparators


Red-Shifted Emission (590 nm) Eliminates Fluorescent Interference from Compound Libraries

Resorufin α-D-glucopyranoside (Res-α-Glc) generates resorufin, which emits at a peak of 590 nm, compared to 4-methylumbelliferone (from 4MU-α-Glc) which emits at 440 nm. In a LOPAC library screen, three compounds that appeared as false-positive 'hits' with the blue fluorogenic substrate (4MU-α-Glc) were fluorescent in the blue channel (440 nm) but showed no fluorescence in the red channel (610 nm), confirming that the red-shifted readout eliminates interference from intrinsically fluorescent library compounds [1].

HTS assay interference fluorescence wavelength false-positive reduction

Higher Vmax and Turnover Number vs. 4MU-α-Glc Under Identical Enzyme Conditions

Under the same assay conditions with recombinant human α-glucosidase, Res-α-Glc exhibited a Vmax of 16.5 ± 0.71 pmol/min compared to 5.6 ± 0.075 pmol/min for 4MU-α-Glc—approximately a 2.9-fold higher maximal reaction velocity. The Km for Res-α-Glc was 166 ± 20.6 µM versus 76 ± 2.9 µM for 4MU-α-Glc, indicating a higher catalytic turnover capacity at the expense of slightly reduced binding affinity [1].

enzyme kinetics Vmax Km catalytic efficiency

Continuous Real-Time Kinetic Readout Enabled by Low Product pKa (~5.8) Eliminates Stop-Solution Requirement

Resorufin has a pKa of approximately 5.8 [2], which is substantially lower than that of 4-methylumbelliferone (pKa ~7.8). This property allows resorufin to remain fully fluorescent at the acidic pH (4.8) required for lysosomal α-glucosidase activity without requiring a alkaline stop solution to deprotonate the fluorophore. In contrast, 4MU-α-Glc assays require the addition of a high-pH stop solution to render 4-methylumbelliferone fluorescent, precluding continuous kinetic monitoring [1]. The resorufin-based assay achieves linear enzyme activity up to 40 minutes at room temperature without any stopping reagent [1].

continuous assay stop-solution free real-time kinetics pKa-dependent fluorescence

Validated HTS Performance: Z' Factor = 0.87 and Signal-to-Basal Ratio = 14.2 in 1536-Well Format

The Res-α-Glc assay was successfully miniaturized from a 384-well (30 µL) to a 1536-well (3 µL) format without significant loss of assay quality. In the 1536-well format, the assay achieved a signal-to-basal ratio of 14.2-fold, a coefficient of variation (CV) of 3.5%, and a Z' factor of 0.87 [1]. A Z' factor above 0.5 indicates an excellent screening assay; values above 0.8 are considered exceptional for complex enzymatic assays. For context, typical 4MU-α-Glc-based GAA screening assays in 384-well formats report Z' factors in the 0.6–0.8 range under similar conditions [1].

HTS validation Z' factor assay miniaturization screening robustness

Anomeric Specificity: α-Anomer Exclusively Reports on α-Glucosidase Activity; β-Anomer (CAS 101490-85-1) Is Not Hydrolyzed by GAA

The α-D-glucopyranosyl configuration of the target compound (CAS 136565-96-3) is the structural determinant of its specificity for α-glucosidase. The corresponding β-anomer, Resorufin β-D-glucopyranoside (CAS 101490-85-1), is a fluorogenic substrate for β-glucosidase (GBA, EC 3.2.1.21), β-glucocerebrosidase, and β-galactosidase—but is not hydrolyzed by α-glucosidase [1][2]. Kinetic characterization of the β-anomer with β-glucocerebrosidase shows Km = 71.2 µM, while the α-anomer shows no activity with β-glucocerebrosidase. This strict anomeric discrimination means that any procurement decision that mistakenly substitutes the β-anomer for the α-anomer would yield a completely inactive substrate for the intended GAA target [2].

anomeric specificity enzyme selectivity glycoside hydrolase substrate confusion

IC50 Reproducibility: Known Inhibitor NB-DNJ Shows Concordant IC50 Values Between Res-α-Glc and 4MU-α-Glc Assays

To confirm that the new substrate faithfully reports inhibitor potency, the known α-glucosidase inhibitor N-butyldeoxynojirimycin (NB-DNJ) was tested in both the Res-α-Glc assay and the established 4MU-α-Glc assay. Using 7.4 nM GAA and 80 µM Res-α-Glc, the IC50 of NB-DNJ was 6.8 ± 0.46 µM, closely matching the IC50 determined using 4MU-α-Glc (9.2 ± 0.63 µM) [1]. This concordance validates that the Res-α-Glc assay reports pharmacologically relevant inhibition without substrate-dependent bias, ensuring that screening data generated with this compound can be directly compared to historical datasets obtained with 4MU-α-Glc [1].

inhibitor validation IC50 pharmacological relevance assay cross-validation

Verified Application Scenarios for Resorufin α-D-Glucopyranoside Procurement


Ultra-High-Throughput Screening of α-Glucosidase Modulators in 1536-Well Format for Pompe Disease Drug Discovery

Procurement of Res-α-Glc is directly warranted for automated HTS laboratories running α-glucosidase (GAA) inhibitor or chaperone screens. The validated 1536-well assay format (Z' = 0.87, CV = 3.5%, S/B = 14.2) [1] enables screening of >100,000 compounds per day with minimal false-positive interference from fluorescent library compounds, as demonstrated by the LOPAC library test screen that eliminated blue-wavelength false hits while identifying genuine iminosugar-analog inhibitors [1].

Continuous Real-Time Kinetic Assays for α-Glucosidase Enzyme Characterization and Inhibitor Mechanism-of-Action Studies

The low pKa (~5.8) of the resorufin product enables continuous, stop-solution-free kinetic monitoring [1][2]. This makes Res-α-Glc the preferred substrate for enzymology laboratories conducting detailed kinetic characterization (Km, Vmax, Ki determination) of α-glucosidase variants, including mutant enzymes associated with Pompe disease, where real-time progress curves are essential for distinguishing competitive vs. non-competitive inhibition modes [1].

Pharmacological Chaperone Screening for Lysosomal Storage Disorders Using Patient-Derived Fibroblast Lysates

Res-α-Glc has been specifically adopted in assays aiming to identify small-molecule chaperones that rescue misfolded GAA mutants [1]. Its red-shifted fluorescence avoids interference from autofluorescent cellular components present in fibroblast lysates, enabling robust GAA activity measurement in biologically complex samples—a requirement for patient-cell-based HTS assays that was problematic with blue-fluorescent substrates [1].

Cross-Validation of Inhibitor Screening Hits with Legacy 4MU-α-Glc Assays

The demonstrated IC50 concordance for NB-DNJ between Res-α-Glc (IC50 = 6.8 µM) and 4MU-α-Glc (IC50 = 9.2 µM) assays [1] supports the procurement of Res-α-Glc as a confirmatory substrate for hits identified in legacy 4MU-α-Glc screens. This dual-substrate validation strategy strengthens hit confidence and reduces the need for resource-intensive orthogonal assay development.

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